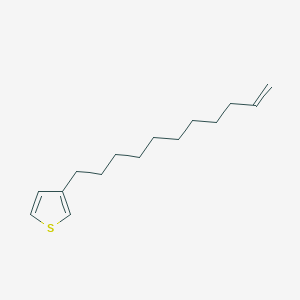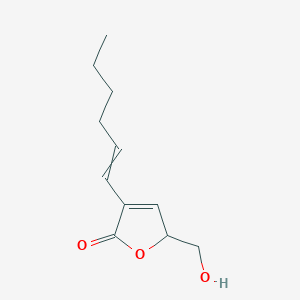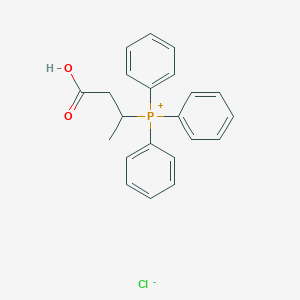
(1-Carboxypropan-2-yl)(triphenyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Carboxypropan-2-yl)(triphenyl)phosphanium chloride is a chemical compound with the molecular formula C22H22ClO2P. It is known for its unique structure, which includes a triphenylphosphonium group and a carboxypropan-2-yl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Carboxypropan-2-yl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable carboxylic acid derivative. One common method is the reaction of triphenylphosphine with 2-bromo-1-carboxypropane under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Carboxypropan-2-yl)(triphenyl)phosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of phosphonium salts with different anions .
Applications De Recherche Scientifique
(1-Carboxypropan-2-yl)(triphenyl)phosphanium chloride has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of phosphonium salts and ylides.
Biological Studies: The compound is studied for its potential biological activity and its role in biochemical pathways.
Medicinal Chemistry: Researchers investigate its potential as a precursor for the development of new pharmaceuticals.
Industrial Applications: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of (1-Carboxypropan-2-yl)(triphenyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The triphenylphosphonium group can stabilize positive charges, making the compound a useful intermediate in various organic transformations. Additionally, the carboxypropan-2-yl moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in different reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used in the formation of phosphonium salts and ylides.
(Carboxymethyl)triphenylphosphonium chloride: Similar in structure but with a carboxymethyl group instead of a carboxypropan-2-yl group.
(Hydroxymethyl)triphenylphosphonium chloride: Contains a hydroxymethyl group, offering different reactivity and applications.
Uniqueness
(1-Carboxypropan-2-yl)(triphenyl)phosphanium chloride is unique due to its specific combination of functional groups, which provides distinct reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of transformations makes it a valuable reagent in both academic and industrial research .
Propriétés
Numéro CAS |
193897-12-0 |
|---|---|
Formule moléculaire |
C22H22ClO2P |
Poids moléculaire |
384.8 g/mol |
Nom IUPAC |
1-carboxypropan-2-yl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C22H21O2P.ClH/c1-18(17-22(23)24)25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16,18H,17H2,1H3;1H |
Clé InChI |
KMJASMYHPBKGSR-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)O)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene](/img/structure/B12569380.png)
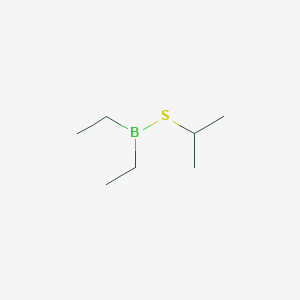
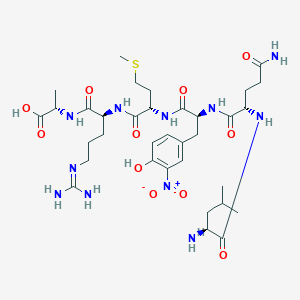

![Dibutyl[(4-methylphenyl)methyl]tellanium bromide](/img/structure/B12569396.png)
![3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]-](/img/structure/B12569403.png)
![Benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]-](/img/structure/B12569404.png)


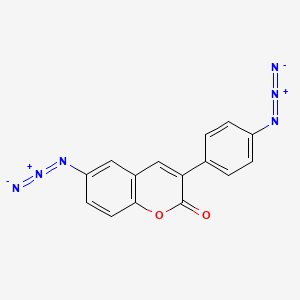
![N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-nitroaniline](/img/structure/B12569430.png)
